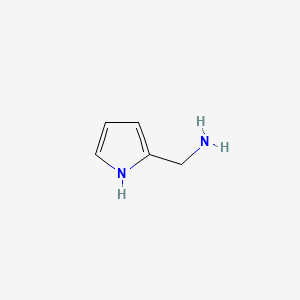

(1H-Pyrrol-2-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h1-3,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMWGHKZTMANIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451127 | |

| Record name | (1H-PYRROL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64608-72-6 | |

| Record name | (1H-PYRROL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-pyrrol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Pyrrol-2-YL)methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-YL)methanamine, a pivotal heterocyclic amine, serves as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining an aromatic pyrrole ring with a reactive primary amine, make it a valuable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, intended to support researchers and professionals in its application.

Chemical Structure and Identification

This compound consists of a pyrrole ring substituted at the C2 position with an aminomethyl group. The aromaticity of the pyrrole ring and the nucleophilicity of the amino group are the key determinants of its chemical reactivity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 64608-72-6[1][2] |

| Molecular Formula | C₅H₈N₂[1] |

| SMILES | C1=CNC(=C1)CN[1] |

| InChI Key | YXMWGHKZTMANIJ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that while some physical constants are reported, comprehensive data, particularly regarding melting point and solubility, is not extensively available in the literature.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 96.13 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 96 °C at 8 Torr | [3] |

| Density | 1.064 g/cm³ at 18 °C | [3] |

| Melting Point | Not available | |

| Solubility | Soluble in water and various organic solvents | |

| pKa (predicted) | 17.47 ± 0.50 | [3] |

Spectroscopic Data

Detailed and assigned spectroscopic data for this compound are not consistently available in public databases. However, based on the known spectral characteristics of pyrrole derivatives, the following are expected:

-

¹H NMR: The pyrrole ring protons would likely appear as multiplets in the aromatic region. The methylene (-CH₂-) protons adjacent to the amine group and the amine (-NH₂) protons would be expected in the upfield region.

-

¹³C NMR: Signals corresponding to the four distinct carbon atoms of the pyrrole ring and the methylene carbon would be observed.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the pyrrole and the primary amine, C-H stretching of the aromatic ring and the methylene group, and C=C stretching of the pyrrole ring are anticipated.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 96, corresponding to the molecular weight of the compound.

Synthesis Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of pyrrole-2-carbaldehyde. This method offers high yields and reliability.

Reductive Amination of Pyrrole-2-Carbaldehyde

This two-step, one-pot synthesis involves the formation of an intermediate imine from pyrrole-2-carbaldehyde and an ammonia source, followed by its reduction to the corresponding amine.

Experimental Protocol:

Materials:

-

Pyrrole-2-carbaldehyde

-

Ammonia source (e.g., ammonium acetate, aqueous ammonia)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., methanol, ethanol)

-

Acid catalyst (optional, e.g., acetic acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Imine Formation: Dissolve pyrrole-2-carbaldehyde in a suitable solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of the ammonia source (e.g., ammonium acetate). If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.

Caption: Reductive Amination Synthesis Workflow.

Chemical Reactivity and Biological Significance

The bifunctional nature of this compound, with its nucleophilic amine and electron-rich aromatic ring, allows for a wide range of chemical transformations.[2] The amino group can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The pyrrole ring can undergo electrophilic substitution reactions.

In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[2] The this compound moiety is incorporated into various molecular frameworks to modulate their pharmacological properties.[2] The amino group can form hydrogen bonds with biological targets like enzymes and receptors, while the pyrrole ring can engage in π-π stacking interactions, influencing binding affinity and biological response.[2] Derivatives of this compound have been investigated as potential serotonin transporter (SERT) inhibitors, suggesting applications in treating mood disorders.[2]

As there is no direct evidence of this compound's involvement in specific signaling pathways, a logical relationship diagram illustrating its role as a versatile chemical intermediate is provided below.

Caption: Chemical Reactivity and Applications.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a detailed protocol for its synthesis, and highlighted its reactivity and biological relevance. Further research to fully characterize its spectroscopic properties and explore its potential biological activities is warranted.

References

Spectroscopic Data for (1H-Pyrrol-2-YL)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-Pyrrol-2-YL)methanamine, a valuable building block in medicinal chemistry and organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols for acquiring such spectra are also provided, along with visualizations of the analytical workflow and the relationship between different spectroscopic techniques. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Chemical Shift (ppm) | Multiplicity |

| H1 | 8.5 - 9.5 | Broad Singlet |

| H3 | ~6.7 | Triplet |

| H4 | ~6.1 | Triplet |

| H5 | ~6.8 | Triplet |

| H6 (CH₂) | ~3.8 | Singlet |

| H7 (NH₂) | 1.5 - 2.5 | Broad Singlet |

Solvent: CDCl₃. Frequency: 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Chemical Shift (ppm) |

| C2 | ~132 |

| C3 | ~108 |

| C4 | ~107 |

| C5 | ~118 |

| C6 (CH₂) | ~40 |

Solvent: CDCl₃. Frequency: 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | N-H (amine) | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | C-H (aromatic) | Stretch |

| 2950 - 2850 | C-H (aliphatic) | Stretch |

| 1650 - 1580 | N-H (amine) | Bend |

| 1550 - 1450 | C=C (pyrrole ring) | Stretch |

| 1300 - 1000 | C-N | Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 80 | ~60 | [M - NH₂]⁺ |

| 67 | ~40 | [C₄H₅N]⁺ (Pyrrole ring) |

| 39 | ~20 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: a. In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. b. Thoroughly mix the solution using a vortex mixer until the sample is completely dissolved. c. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine. b. Place the sample in the NMR spectrometer. c. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition: a. Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

- Pulse angle: 30-45°

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-2 seconds

- Number of scans: 8-16 b. Acquire the ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer are:

- Pulse angle: 30°

- Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Materials:

-

This compound (liquid sample)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: a. Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b. Acquire the sample spectrum. Typical parameters are:

- Spectral range: 4000-400 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of scans: 16-32

-

Data Processing and Cleaning: a. The spectrometer software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the significant absorption peaks. c. After analysis, clean the ATR crystal thoroughly with a solvent and lint-free wipes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization Mass Spectrometry (EI-MS).

Materials:

-

This compound (liquid sample)

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Volatile solvent (e.g., dichloromethane or methanol) for dilution

-

Microsyringe

Procedure:

-

Sample Preparation: a. Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane.

-

Instrument Setup: a. Set up the GC-MS instrument with the following typical parameters:

- GC:

- Injector temperature: 250 °C

- Column: A suitable capillary column (e.g., DB-5ms).

- Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

- Carrier gas: Helium at a constant flow rate.

- MS:

- Ionization mode: Electron Ionization (EI)

- Ionization energy: 70 eV

- Mass range: m/z 35-300

- Source temperature: 230 °C

- Quadrupole temperature: 150 °C

-

Data Acquisition: a. Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector port. b. The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.

-

Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with this peak. c. Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. d. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques.

(1H-Pyrrol-2-YL)methanamine Derivatives: A Comprehensive Technical Guide on Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The (1H-pyrrol-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as a modifiable aromatic ring, allow for fine-tuning of physicochemical properties and target interactions. This technical guide provides an in-depth overview of the significant biological activities exhibited by derivatives of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.

Diverse Pharmacological Profile

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. Notable biological targets and therapeutic areas include:

-

Neurotransmitter Transporter Inhibition: Specifically, derivatives have been investigated as potent inhibitors of the serotonin transporter (SERT), suggesting their potential as antidepressants and anxiolytics.[1]

-

Anticancer Activity: A range of this compound derivatives, particularly Schiff bases and N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl) derivatives, have exhibited significant cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Effects: The pyrrole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.

-

Neuroprotection: Certain derivatives have shown protective effects in cellular models of neurodegenerative diseases, such as Parkinson's disease, by mitigating oxidative stress and inflammation.

-

Gastric Acid Suppression: The highly successful drug Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB), features a substituted this compound core and is used for treating acid-related gastrointestinal disorders.[2][3][4][5][6][7][8]

-

Cholinesterase Inhibition: Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for managing Alzheimer's disease. Several pyrrole derivatives have been identified as potent inhibitors of these enzymes.[9][10][11]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various this compound derivatives across different therapeutic targets.

Table 1: H+,K+-ATPase Inhibition by TAK-438

| Compound | Target | IC50 | Ki | Assay pH | Reference |

| TAK-438 (Vonoprazan) | Gastric H+,K+-ATPase | 17 nM | 10 nM | 7.0 | [2] |

| TAK-438 (Vonoprazan) | Gastric H+,K+-ATPase | 19 nM | - | 6.5 | [8] |

| SCH28080 (prototype P-CAB) | Gastric H+,K+-ATPase | 140 nM | - | 6.5 | [8] |

| Lansoprazole (PPI) | Gastric H+,K+-ATPase | 7.6 µM | - | 6.5 | [8] |

Table 2: Cholinesterase Inhibition

| Compound Class | Target | IC50 Range | Key Findings | Reference |

| 1,3-diaryl-pyrrole derivatives | BChE | 1.71 to 5.37 µM | High selectivity for BChE over AChE. | [9][10][11] |

| Pyrroloquinoline derivative (from Rapidithrix thailandica) | AChE | 4.9 ± 0.9 μM | Strong inhibition with no significant cytotoxicity. | [12] |

Table 3: Cytotoxic Activity of this compound Schiff Base Derivatives

| Cell Line | Compound 1 (IC50) | Compound 2 (IC50) | Compound 3 (IC50) | Compound 4 (IC50) | Cisplatin (IC50) | Reference |

| MCF-7 (Breast Cancer) | 22.52 µg/mL | 49.01 µg/mL | 48.46 µg/mL | 53.19 µg/mL | - | [13] |

| HepG2 (Liver Cancer) | - | - | - | - | - | [13] |

Note: The original data for HepG2 was not explicitly provided in the search results.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of this compound derivatives.

H+,K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of compounds against the gastric proton pump.

-

Enzyme Source: Porcine gastric microsomes are a common source of H+,K+-ATPase.

-

Assay Principle: The assay measures the K+-dependent hydrolysis of ATP by the enzyme. Inhibition is quantified by a decrease in ATP hydrolysis in the presence of the test compound.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme preparation in a suitable buffer (e.g., Tris-HCl) at a specific pH (e.g., 6.5 or 7.5).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding Mg-ATP.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., molybdate assay).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.

-

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Procedure:

-

In a 96-well plate, add a solution of DTNB, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and a buffer (e.g., Tris-HCl, pH 8.0).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the respective enzyme (AChE from Torpedo californica or BChE from equine serum).

-

Measure the increase in absorbance at 405 nm over time using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.[12]

-

Neuroprotection Assay against 6-OHDA-Induced Toxicity in PC12 Cells

This cell-based assay evaluates the potential of compounds to protect neuronal cells from a specific neurotoxin.

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for dopaminergic neurons.

-

Neurotoxin: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons and is used to model Parkinson's disease.[14][15][16][17][18]

-

Procedure:

-

Culture PC12 cells in appropriate media.

-

Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).[14][15]

-

Induce neurotoxicity by exposing the cells to a fixed concentration of 6-OHDA (e.g., 100 µM) for another period (e.g., 24 hours).[14]

-

Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[14][15]

-

Further assays can be conducted to evaluate mechanisms of neuroprotection, including measurement of reactive oxygen species (ROS) levels, lipid peroxidation, and apoptosis markers (e.g., Hoechst staining, Annexin V/PI staining).[14][15]

-

COX-2 Inhibitor Screening Assay (Fluorometric)

This high-throughput screening assay is used to identify and characterize inhibitors of COX-2.

-

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[19][20]

-

Procedure:

-

In a 96-well plate, prepare a reaction mix containing COX assay buffer, a fluorescent probe, and a COX cofactor.[19][20]

-

Add the test inhibitor at various concentrations. A known COX-2 inhibitor like Celecoxib is used as a positive control.[19][20]

-

Initiate the reaction by adding the substrate, arachidonic acid.[19][20]

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at a constant temperature (e.g., 25°C).[19][20]

-

The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrrole Derivatives.

Caption: Mechanism of Gastric H+,K+-ATPase Inhibition by TAK-438.

Caption: Experimental Workflow for Neuroprotection Assay.

Conclusion

The this compound scaffold represents a highly valuable core structure for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, neuroscience, and gastroenterology. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon, facilitating the design and synthesis of new, more potent, and selective drug candidates. Further exploration of the structure-activity relationships of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]

- 2. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. aminer.org [aminer.org]

- 6. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase-Inhibiting Activity of Pyrrole Derivatives from a Novel Marine Gliding Bacterium, Rapidithrix thailandica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 18. J24335 exerts neuroprotective effects against 6-hydroxydopamine-induced lesions in PC12 cells and mice | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

(1H-Pyrrol-2-YL)methanamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (1H-Pyrrol-2-YL)methanamine. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a corrosive substance.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes severe skin burns and eye damage.[1]

GHS Classification:

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B |

| Danger | H314: Causes severe skin burns and eye damage[1] |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C5H8N2 | ChemBK[2], PubChem[3] |

| Molar Mass | 96.13 g/mol | ChemBK[2], PubChem[3] |

| Density | 1.064 g/cm³ (at 18 °C) | ChemBK[2] |

| Boiling Point | 96 °C (at 8 Torr) | ChemBK[2] |

| pKa | 17.47 ± 0.50 (Predicted) | ChemBK[2] |

Toxicological Information

Detailed toxicological data for this compound is limited. The primary health hazard is its corrosive nature.

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | Not available |

| Acute Dermal Toxicity (LD50) | Not available |

| Acute Inhalation Toxicity (LC50) | Not available |

| Routes of Exposure: | Inhalation, eye contact, skin contact, ingestion. |

| Symptoms of Exposure: | Eye contact may cause redness, pain, or severe damage. Inhalation can lead to irritation of the lungs and respiratory system. Skin contact results in inflammation, characterized by itching, scaling, reddening, or blistering. Overexposure may lead to serious illness or death. |

Occupational Exposure Limits

There are currently no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) for this compound. Therefore, exposure should be minimized to the lowest achievable level through the use of engineering controls and personal protective equipment.

Safe Handling and Storage

5.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.

5.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion.

| PPE Category | Item | Specifications and Usage |

| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before each use and replace them immediately if compromised. |

| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |

| Respiratory Protection | Fume Hood or Respirator | All handling should be performed in a chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. |

5.3. General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe fumes or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers tightly closed when not in use.

-

Minimize dust generation and accumulation.

5.4. Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances, such as strong oxidizing agents.

-

Store away from sources of ignition.

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. Wash contaminated clothing before reuse. |

| Eye Contact | Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Firefighting Measures

7.1. Accidental Release: In the event of a spill, follow the established emergency procedures.

-

Personal Precautions: Wear appropriate personal protective equipment (see Section 5.2) and keep unprotected personnel away.

-

Environmental Precautions: Prevent the material from entering drains, waterways, or soil.

-

Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). For larger spills, dike the area to contain the spill. Collect the absorbed material and place it into a suitable, labeled container for disposal.

7.2. Firefighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides, may be generated by thermal decomposition or combustion.

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: General Best Practices for Handling Air-Sensitive Amines

While specific experimental protocols for this compound are not publicly available, the following general best practices for handling air-sensitive amines should be followed to minimize decomposition and ensure safety. Many amines are sensitive to air and moisture.

-

Use of Inert Atmospheres: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a glove box or Schlenk line techniques.

-

Dry Glassware and Solvents: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents should be dried using appropriate methods and stored over molecular sieves or other drying agents.

-

Syringe and Cannula Techniques: Use gas-tight syringes and stainless-steel cannulas for transferring the liquid amine to prevent exposure to the atmosphere.

-

Septa and Sealing: Use rubber septa to seal reaction vessels and reagent bottles. Ensure septa are in good condition and provide a proper seal.

-

Quenching and Work-up: After the reaction is complete, carefully quench any unreacted amine. The quenching procedure should be chosen based on the reactivity of the specific amine and the reaction scale.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain. Contaminated materials such as gloves, absorbent pads, and empty containers should be treated as hazardous waste.

Visualization of Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

References

An In-depth Technical Guide to (1H-Pyrrol-2-YL)methanamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-YL)methanamine, a foundational pyrrolic structure, serves as a critical building block in synthetic and medicinal chemistry. Its unique combination of a nucleophilic primary amine and an electron-rich aromatic pyrrole ring makes it a versatile precursor for a diverse array of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key physicochemical and spectroscopic properties, and an exploration of its applications in drug discovery, with a particular focus on the inhibition of the Lysine-Specific Demethylase 1 (LSD1) signaling pathway.

Discovery and History

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis and utility are intrinsically linked to the broader exploration of pyrrole chemistry. The functionalization of the pyrrole ring has been a subject of intense study since the elucidation of its structure in the late 19th century. Early methods for the synthesis of pyrrole derivatives, such as the Paal-Knorr synthesis, laid the groundwork for accessing substituted pyrroles.

The preparation of this compound is a logical extension of the well-established chemistry of pyrrole-2-carboxaldehyde. The reduction of aldehydes and nitriles to amines is a fundamental transformation in organic chemistry, and it is through these reliable methods that this compound became a readily accessible synthetic intermediate. Its significance grew with the increasing recognition of the pyrrole scaffold as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1] This has led to its extensive use as a starting material in the development of new therapeutic agents.[1]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of pyrrole-2-carboxaldehyde. This method is favored for its high yields and operational simplicity.

Synthesis of the Precursor: Pyrrole-2-carboxaldehyde

Pyrrole-2-carboxaldehyde is typically prepared from pyrrole via the Vilsmeier-Haack reaction. A detailed protocol is as follows:

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole [2]

-

Reagents and Equipment:

-

Pyrrole (freshly distilled), 67 g (1.0 mole)

-

Dimethylformamide (DMF), 80 g (1.1 moles)

-

Phosphorus oxychloride (POCl₃), 169 g (1.1 moles)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium carbonate

-

Ether

-

Petroleum ether (b.p. 40–60°C)

-

3-L three-necked round-bottomed flask, sealed stirrer, dropping funnel, reflux condenser, ice bath, heating mantle, separatory funnel, Claisen flask.

-

-

Procedure:

-

In a 3-L three-necked flask, place 80 g of DMF and cool in an ice bath.

-

While maintaining the internal temperature at 10–20°C, add 169 g of POCl₃ through a dropping funnel over 15 minutes.

-

Remove the ice bath and stir the mixture for 15 minutes.

-

Replace the ice bath and add 250 ml of ethylene dichloride.

-

Once the internal temperature is below 5°C, add a solution of 67 g of freshly distilled pyrrole in 250 ml of ethylene dichloride over 1 hour.

-

Replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to 25–30°C and cautiously add a solution of 750 g of sodium acetate trihydrate in approximately 1 L of water.

-

Reflux the reaction mixture for an additional 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.

-

Extract the aqueous phase three times with a total of about 500 ml of ether.

-

Combine the organic extracts and wash with three 100-ml portions of saturated aqueous sodium carbonate solution.

-

Dry the organic solution over anhydrous sodium carbonate, distill the solvents, and transfer the remaining liquid to a Claisen flask for distillation under reduced pressure.

-

The product, pyrrole-2-carboxaldehyde, distills at 78°C at 2 mm Hg, yielding 85–90 g (89–95%).[2]

-

The crude product can be purified by recrystallization from boiling petroleum ether to yield pure 2-pyrrolealdehyde with a melting point of 44–45°C.[2]

-

Reductive Amination of Pyrrole-2-carboxaldehyde

The conversion of pyrrole-2-carboxaldehyde to this compound is achieved through reductive amination, typically using ammonia as the nitrogen source and a suitable reducing agent.

Experimental Protocol: Reductive Amination with Ammonia

-

Reagents and Equipment:

-

Pyrrole-2-carboxaldehyde

-

Aqueous ammonia (e.g., 28-30%)

-

Sodium borohydride (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Cobalt)[3]

-

Methanol or another suitable solvent

-

Round-bottom flask, magnetic stirrer, ice bath, equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, distillation apparatus).

-

-

Procedure (Illustrative, based on general reductive amination principles):

-

Dissolve pyrrole-2-carboxaldehyde in a suitable solvent like methanol in a round-bottom flask.

-

Add an excess of aqueous ammonia to the solution. The reaction mixture is stirred to form the intermediate imine.

-

Cool the mixture in an ice bath.

-

Portion-wise, add a reducing agent such as sodium borohydride. Alternatively, the reaction can be carried out under a hydrogen atmosphere with a heterogeneous catalyst.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous workup, which may involve partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The pH may need to be adjusted to ensure the product is in its free base form.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | --INVALID-LINK-- |

| Molar Mass | 96.13 g/mol | --INVALID-LINK-- |

| CAS Number | 64608-72-6 | --INVALID-LINK-- |

| ¹H NMR | Pyrrole H-3/H-4: ~6.2–7.3 ppm (multiplet), CH₂: ~3.53–3.65 ppm | [1] |

| ¹³C NMR | Pyrrole C-2: ~137.2 ppm | [1] |

| Mass Spectrometry | [M+H]⁺ expected around m/z 97.07 | Calculated |

| IR Spectroscopy | Characteristic N-H and C-H stretching and bending frequencies | General knowledge |

Note: Spectroscopic data can vary depending on the solvent and the specific instrumentation used.

Applications in Drug Discovery: Inhibition of the LSD1 Signaling Pathway

The this compound scaffold is a key component in the design of various therapeutic agents. One notable area of application is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is implicated in various cancers.[4][5][6]

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] The demethylation of H3K4 is associated with transcriptional repression, while the demethylation of H3K9 leads to transcriptional activation.[7] Dysregulation of LSD1 activity is linked to the progression of several cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[4][5]

Inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.[4] Several small molecule inhibitors of LSD1 incorporating the pyrrole moiety have been developed and are in various stages of clinical investigation.[6][8] These inhibitors often work by competing with the histone substrate for binding to the active site of LSD1.

Visualization of the LSD1 Signaling Pathway and Inhibition

The following diagram illustrates a simplified representation of the role of LSD1 in gene regulation and how its inhibition can impact cancer cells.

Caption: LSD1-mediated gene regulation and its inhibition by pyrrole-based compounds.

This workflow illustrates how this compound serves as a precursor for more complex molecules.

Caption: Synthetic pathway from pyrrole to bioactive derivatives.

Conclusion

This compound is a cornerstone of modern heterocyclic and medicinal chemistry. While its initial synthesis was a logical progression in the field of pyrrole chemistry, its true value has been realized in its application as a versatile intermediate for the construction of complex, biologically active molecules. The detailed synthetic protocols provided herein offer a practical guide for its preparation. The continued exploration of derivatives based on this core structure, particularly in the context of epigenetic targets like LSD1, highlights its enduring importance in the quest for novel therapeutics. This guide serves as a valuable resource for researchers and professionals in the field, providing a solid foundation for further innovation.

References

- 1. This compound | 64608-72-6 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of LSD1 attenuates oral cancer development and promotes therapeutic efficacy of immune checkpoint blockade and Yap/Taz inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

Reactivity of the Pyrrole Ring in (1H-Pyrrol-2-YL)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Pyrrol-2-YL)methanamine, a bifunctional molecule featuring an electron-rich pyrrole ring and a nucleophilic aminomethyl group, is a valuable building block in medicinal chemistry and organic synthesis. The inherent reactivity of the pyrrole nucleus, characterized by a high susceptibility to electrophilic attack, is modulated by the presence of the C-2 aminomethyl substituent. This guide provides a comprehensive analysis of the pyrrole ring's reactivity in this specific context, detailing key electrophilic substitution reactions, the influence of the substituent on regioselectivity, and relevant experimental protocols. This document is intended to serve as a technical resource for researchers engaged in the synthesis and functionalization of pyrrole-containing compounds for drug discovery and development.

Introduction

The pyrrole scaffold is a privileged structure in a vast array of biologically active natural products and synthetic pharmaceuticals. Its electron-rich nature makes it highly reactive towards electrophiles, typically undergoing substitution at the C-2 or C-5 positions. In this compound, the presence of an aminomethyl group at the C-2 position introduces both electronic and steric factors that influence subsequent reactions on the pyrrole ring. Understanding these effects is crucial for the strategic design and synthesis of complex pyrrole derivatives. This guide will delve into the specifics of this reactivity, with a focus on providing actionable data and methodologies for laboratory applications.

Electronic and Steric Effects of the 2-Aminomethyl Group

The aminomethyl group (-CH₂NH₂) at the C-2 position is an electron-donating group (EDG) through induction. This further activates the pyrrole ring towards electrophilic aromatic substitution, making it even more reactive than unsubstituted pyrrole. However, this substituent also introduces steric hindrance at the C-2 position.

Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C-2 and C-5 positions due to the greater resonance stabilization of the resulting cationic intermediate (Wheland intermediate). When the C-2 position is occupied, as in this compound, electrophilic substitution is generally directed to the C-5 position. Substitution at the C-3 or C-4 positions is less favored due to the formation of a less stable intermediate.

Key Electrophilic Substitution Reactions

Due to the sensitive nature of the aminomethyl group, protection of the nitrogen atom is often a prerequisite for performing electrophilic substitution reactions on the pyrrole ring. Common protecting groups include tert-Butoxycarbonyl (Boc), which can be readily introduced and removed under specific conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For pyrroles, this reaction typically occurs at the α-position. In the case of a C-2 substituted pyrrole like N-protected this compound, formylation is expected to occur at the C-5 position.

Table 1: Vilsmeier-Haack Formylation of 2-Substituted Pyrroles

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Methylpyrrole | POCl₃, DMF | 0 °C to rt | 5-Methyl-1H-pyrrole-2-carbaldehyde | 85 | N/A |

| N-Boc-(1H-pyrrol-2-yl)methanamine | POCl₃, DMF | 0 °C to rt | tert-butyl (5-formyl-1H-pyrrol-2-yl)methylcarbamate | ~70-80 (estimated) | N/A |

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-(1H-pyrrol-2-yl)methanamine (General Procedure)

-

To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of N-Boc-(1H-pyrrol-2-yl)methanamine (1.0 eq) in DMF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Caption: General mechanism of the Vilsmeier-Haack formylation on a 2-substituted pyrrole.

Acylation

Acylation of the pyrrole ring can be achieved using various acylating agents such as acid anhydrides or acid chlorides. Due to the high reactivity of the pyrrole ring, these reactions can often be performed under mild conditions. Again, protection of the aminomethyl group is advisable to prevent N-acylation of the side chain.

Table 2: Acylation of Pyrrole Derivatives

| Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Benzoylpyrrole | Acetic Anhydride | LiN(SiMe₃)₂ | 2-Acetyl-N-benzoylpyrrole | High (not specified) | |

| N-Boc-(1H-pyrrol-2-yl)methanamine | Acetyl Chloride | Pyridine, 0 °C to rt | tert-butyl (5-acetyl-1H-pyrrol-2-yl)methylcarbamate | ~60-70 (estimated) | N/A |

Note: Specific yield for the acylation of N-Boc-(1H-pyrrol-2-yl)methanamine is an estimation.

Experimental Protocol: Acylation of N-Boc-(1H-pyrrol-2-yl)methanamine with Acetyl Chloride (General Procedure)

-

Dissolve N-Boc-(1H-pyrrol-2-yl)methanamine (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

-

Slowly add acetyl chloride (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Halogenation

Halogenation of pyrroles is typically rapid and can lead to polyhalogenated products if not carefully controlled. For selective monohalogenation, milder halogenating agents and controlled reaction conditions are necessary. The 2-aminomethyl group, being electron-donating, will direct halogenation to the C-5 position.

Table 3: Halogenation of Pyrrole Derivatives

| Substrate | Halogenating Agent | Conditions | Product | Yield (%) | Reference |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Acetonitrile, AcOH, 0 °C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Not Specified | |

| N-Boc-(1H-pyrrol-2-yl)methanamine | N-Bromosuccinimide (NBS) | THF, 0 °C | tert-butyl (5-bromo-1H-pyrrol-2-yl)methylcarbamate | ~70-85 (estimated) | N/A |

Note: Yield for the bromination of N-Boc-(1H-pyrrol-2-yl)methanamine is an estimation based on general procedures.

Experimental Protocol: Bromination of N-Boc-(1H-pyrrol-2-yl)methanamine (General Procedure)

-

Dissolve N-Boc-(1H-pyrrol-2-yl)methanamine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Cyclization Reactions: The Pictet-Spengler Reaction

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. One notable reaction is the Pictet-Spengler reaction, where it can react with aldehydes or ketones to form pyrrolo[1,2-a]pyrazines. This reaction involves the condensation of the primary amine with a carbonyl compound to form an imine, followed by an intramolecular electrophilic attack of the pyrrole ring onto the iminium ion.

Diagram 2: Pictet-Spengler Reaction Workflow

An In-depth Technical Guide to (1H-Pyrrol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of (1H-Pyrrol-2-YL)methanamine. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, owing to its unique structural features.

Core Molecular Data

This compound is a primary amine attached to a pyrrole ring at the 2-position. The presence of both a nucleophilic amine group and an electron-rich aromatic pyrrole ring makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | PubChem[1] |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 64608-72-6 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various reductive pathways, commonly starting from readily available pyrrole precursors like pyrrole-2-carbaldehyde or pyrrole-2-carbonitrile.[1] These methods are generally efficient and yield the desired product in high purity.

Experimental Protocol: Reduction of Pyrrole-2-carbonitrile

This protocol details a common method for the synthesis of this compound via the reduction of pyrrole-2-carbonitrile using a reducing agent such as Lithium Aluminium Hydride (LiAlH₄).

Materials:

-

Pyrrole-2-carbonitrile

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

2.5 M Sulfuric Acid (H₂SO₄)

-

Ethyl Ether

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dry Nitrogen or Argon gas

Procedure:

-

Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled and dried thoroughly. The system is then flushed with dry nitrogen or argon gas to ensure an inert atmosphere.

-

Reaction Mixture Preparation: A suspension of Lithium Aluminium Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0°C using an ice bath.

-

Addition of Precursor: A solution of pyrrole-2-carbonitrile dissolved in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at 0°C for several hours to ensure the complete reduction of the nitrile group.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2.5 M sulfuric acid (H₂SO₄) while maintaining the temperature at 0°C.

-

Extraction: The resulting mixture is extracted multiple times with ethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) and then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or chromatography if necessary.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from pyrrole-2-carbonitrile.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

The pyrrole nucleus is a significant scaffold in medicinal chemistry, present in a variety of natural products and synthetic drugs.[1] this compound, with its reactive amine and aromatic ring, is a key starting material for creating more elaborate pyrrole-containing molecules.[1]

The amine group can participate in hydrogen bonding with biological targets like enzymes and receptors, while the pyrrole ring can engage in π-π stacking interactions, which can influence the binding affinity and biological activity of a molecule.[1]

Derivatives of this compound have been explored for various therapeutic applications. For instance, N-substituted derivatives have been investigated as potential serotonin transporter (SERT) inhibitors, indicating possible uses in treating mood disorders.[1] Furthermore, the core structure is utilized in the synthesis of compounds with potential cytotoxic activity against cancer cell lines and as dual inhibitors of acetylcholinesterase (AChE) and BACE 1 for Alzheimer's disease research.[1][2] The compound is also a precursor for creating complex heterocyclic systems and coordination complexes.[1]

The following logical diagram illustrates the role of this compound as a building block in the development of therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Physical Properties of (1H-Pyrrol-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and physical properties of (1H-Pyrrol-2-YL)methanamine, a versatile heterocyclic amine of interest in medicinal chemistry and organic synthesis. The information is compiled to assist researchers and professionals in its application, handling, and further development.

Core Physical and Chemical Properties

This compound, also known as 2-aminomethylpyrrole, is a primary amine attached to a pyrrole ring. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [1][2] |

| Molar Mass | 96.13 g/mol | [1] |

| Density | 1.064 g/cm³ (at 18 °C) | [1] |

| Boiling Point | 96 °C (at 8 Torr) | [1] |

| Predicted pKa | 17.47 ± 0.50 | [1] |

| CAS Number | 64608-72-6 | [2][3] |

Solubility Profile

Spectroscopic Data

While specific, high-resolution spectra for this compound are not publicly available, general characteristics can be inferred from the analysis of related pyrrole derivatives[4].

-

¹H NMR: The protons on the pyrrole ring are expected to appear as multiplets in the aromatic region. The methylene protons (CH₂) adjacent to the amine group would likely be observed further downfield.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrrole ring and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine and the pyrrole ring, as well as C-H and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molar mass of the compound, along with fragmentation patterns characteristic of the pyrrole and aminomethyl moieties.

Commercial suppliers may offer detailed spectral data (NMR, HPLC, LC-MS) upon request[5].

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is commonly achieved through the reduction of a suitable precursor, such as pyrrole-2-carbaldehyde or pyrrole-2-carbonitrile. Below are generalized protocols based on established chemical transformations.

Method 1: Reductive Amination of Pyrrole-2-carbaldehyde

This method involves the reaction of pyrrole-2-carbaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.

Materials:

-

Pyrrole-2-carbaldehyde

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN))[4]

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Apparatus for inert atmosphere reaction (optional but recommended)

Procedure:

-

Dissolve pyrrole-2-carbaldehyde in the anhydrous solvent in a reaction vessel.

-

Add the ammonia source to the solution. The mixture is typically stirred at room temperature to facilitate the formation of the imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent to the cooled mixture. The reaction is often exothermic and addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, typically by the careful addition of water.

-

The product is then extracted from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of this compound can be achieved by distillation under reduced pressure or by column chromatography.

Method 2: Reduction of Pyrrole-2-carbonitrile

This protocol involves the direct reduction of the nitrile group to a primary amine.

Materials:

-

Pyrrole-2-carbonitrile

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or catalytic hydrogenation with H₂ gas and a metal catalyst like Palladium on carbon (Pd/C))

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran for LiAlH₄; ethanol, methanol for catalytic hydrogenation)

-

Apparatus for inert atmosphere reaction (essential for LiAlH₄)

-

Apparatus for hydrogenation (if using H₂ gas)

Procedure (using Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve pyrrole-2-carbonitrile in a suitable solvent.

-

Add the palladium on carbon catalyst to the solution.

-

The vessel is then purged with an inert gas before introducing hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere at a specified pressure and temperature until the uptake of hydrogen ceases.

-

After the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to give the crude product.

-

The crude this compound can be purified by vacuum distillation.

Synthetic Workflow Diagram

Caption: Synthetic routes to this compound.

Biological and Medicinal Context

While no specific signaling pathways involving this compound have been detailed in the reviewed literature, the pyrrole nucleus is a well-established scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs[4]. The aminomethyl group provides a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. These derivatives can be explored for various therapeutic applications by leveraging the ability of the amino group to form hydrogen bonds with biological targets and the pyrrole ring to engage in π-π stacking interactions[4]. The development of novel compounds from this compound remains an active area of research.

References

Methodological & Application

Synthesis of (1H-Pyrrol-2-YL)methanamine from Pyrrole-2-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (1H-Pyrrol-2-YL)methanamine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, pyrrole-2-carbaldehyde. The primary transformation discussed is the reductive amination of the aldehyde functionality.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The pyrrole moiety is a common scaffold in pharmaceuticals, and the introduction of a methylamine group at the 2-position provides a crucial handle for further molecular elaboration. The most direct and widely employed method for this conversion is the reductive amination of pyrrole-2-carbaldehyde. This process involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the desired primary amine.

Several methodologies can be employed for this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate compatibility. This document outlines three common and effective protocols:

-

Reductive Amination using Sodium Borohydride: A versatile and cost-effective method suitable for a wide range of substrates.

-

Catalytic Hydrogenation: A clean and efficient method that often provides high yields and purity.

-

Leuckart-Wallach Reaction: A classical method that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic protocols for the preparation of this compound from pyrrole-2-carbaldehyde.

| Method | Reducing Agent/Reagent | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Borohydride | Sodium Borohydride | Ammonium Acetate | Methanol | Room Temperature | 12 | ~75 |

| Catalytic Hydrogenation | H₂ (gas) | Liquid Ammonia | Ethanol | 80 | 6 | >90 |

| Leuckart-Wallach Reaction | Formic Acid | Ammonium Formate | Formic Acid | 160-180 | 8 | 60-70 |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes a one-pot reductive amination of pyrrole-2-carbaldehyde using sodium borohydride as the reducing agent and ammonium acetate as the ammonia source.

Materials:

-

Pyrrole-2-carbaldehyde

-

Ammonium Acetate

-

Sodium Borohydride

-

Methanol

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Separatory Funnel

Procedure:

-

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

This protocol details the synthesis of this compound via catalytic hydrogenation in the presence of a Raney Nickel catalyst.

Materials:

-

Pyrrole-2-carbaldehyde

-

Raney Nickel (50% slurry in water)

-

Liquid Ammonia

-

Ethanol

-

Hydrogen Gas (H₂)

-

High-Pressure Autoclave (Parr Hydrogenator)

-

Filter Aid (e.g., Celite)

Procedure:

-

In a high-pressure autoclave, suspend Raney Nickel (approx. 10% by weight of the aldehyde) in ethanol.

-

Add the pyrrole-2-carbaldehyde (1.0 eq) to the suspension.

-

Cool the autoclave and carefully add liquid ammonia (excess).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by salt formation.

Protocol 3: Leuckart-Wallach Reaction

This protocol describes the synthesis using the Leuckart-Wallach reaction, which employs ammonium formate as the source of both ammonia and the reducing agent.

Materials:

-

Pyrrole-2-carbaldehyde

-

Ammonium Formate

-

Formic Acid

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide solution (concentrated)

-

Diethyl Ether

-

Heating Mantle

-

Reflux Condenser

-

Round Bottom Flask

-

Separatory Funnel

Procedure:

-

In a round bottom flask, mix pyrrole-2-carbaldehyde (1.0 eq) with an excess of ammonium formate (3-5 eq).

-

Heat the mixture to 160-180 °C for 8 hours. The reaction mixture will become a melt.

-

After the reaction is complete, cool the mixture to room temperature.

-